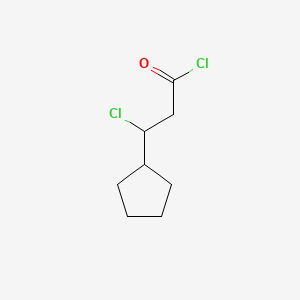
3-Chloro-3-cyclopentylpropionyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-cyclopentylpropionyl chloride: is an organic compound with the molecular formula C8H12Cl2O and a molecular weight of 195.09 g/mol . It is a colorless to pale yellow liquid that is sensitive to moisture and has a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Chemistry: 3-Chloro-3-cyclopentylpropionyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to modify biomolecules and study their interactions and functions .
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for drugs targeting various diseases .
Industry: In the agrochemical industry, it is used to synthesize herbicides, insecticides, and fungicides .
Mécanisme D'action
Target of Action
It is known to be a bifunctional reagent, capable of acylation .
Mode of Action
3-Chloro-3-cyclopentylpropionyl chloride interacts with its targets through acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .
Biochemical Pathways
It is used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .
Result of Action
It is known to be used in the synthesis of new families of type 3 17β-hydroxysteroid dehydrogenase inhibitors .
Action Environment
Safety and Hazards
Orientations Futures
3-Chloro-3-cyclopentylpropionyl chloride is a useful intermediate in organic synthesis. It can be used to construct a variety of (hetero)cyclic compounds . Its potential applications in the synthesis of new isoxazolidine analogues of C-nucleotides with potential anticancer and antiviral activity are being explored .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-cyclopentylpropionyl chloride typically involves the reaction of 3-cyclopentylpropionic acid with thionyl chloride (SOCl2) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction is as follows:
C8H14O2+SOCl2→C8H12Cl2O+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosphorus trichloride (PCl3) or phosgene (COCl2) as chlorinating agents can also be employed to achieve higher yields .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-3-cyclopentylpropionyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-cyclopentylpropionic acid and hydrochloric acid.
Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as (e.g., aniline) or (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Acylation: Catalysts like aluminum chloride (AlCl3) in anhydrous conditions.
Major Products Formed:
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 3-cyclopentylpropionic acid.
Acylation: Formation of acylated aromatic compounds.
Comparaison Avec Des Composés Similaires
3-Chloropropionyl chloride (C3H5ClO): Similar in structure but lacks the cyclopentyl group, making it less bulky and less hydrophobic.
Cyclopentylpropionic acid (C8H14O2): The parent acid of 3-Chloro-3-cyclopentylpropionyl chloride, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both a cyclopentyl group and a chloroacetyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional requirements .
Propriétés
IUPAC Name |
3-chloro-3-cyclopentylpropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACGLVWJVFOXAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
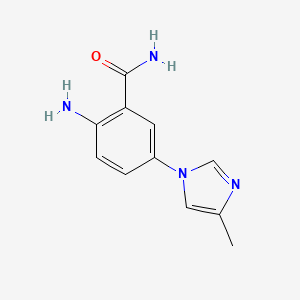
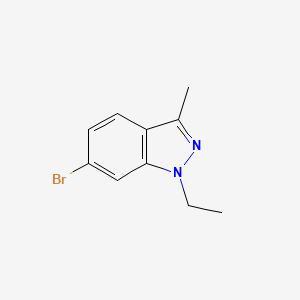
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)

![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/no-structure.png)
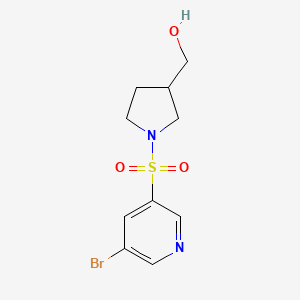
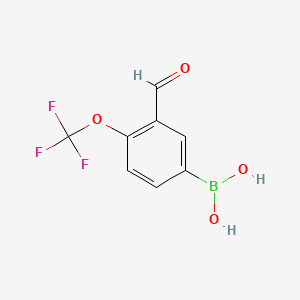
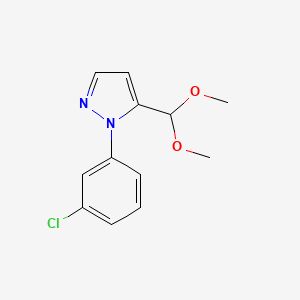


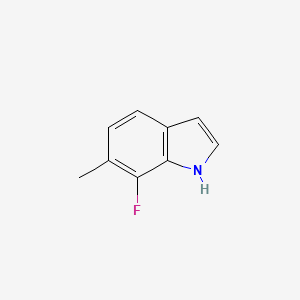

![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596216.png)
